![molecular formula C24H32N4O4S B2651928 4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide CAS No. 422289-21-2](/img/structure/B2651928.png)
4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Research has shown that derivatives of quinazolinone, a chemical structure related to 4-[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)butanamide, can be synthesized and tested for antimicrobial activities. For instance, El-zohry and Abd-Alla (2007) synthesized 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives and tested them as antimicrobial agents, comparing their effectiveness with tetracycline (El-zohry & Abd-Alla, 2007).
Antitumor Activity
- Similar compounds have also been explored for their antitumor properties. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. They found certain derivatives to be significantly potent, demonstrating broad-spectrum antitumor activity with mean GI50 values of 10.47, 7.24, and 14.12 µM, respectively (Al-Suwaidan et al., 2016).
Potential Alpha 1-Adrenoceptor Antagonists
- Research into similar compounds includes the exploration of their potential as alpha 1-adrenoceptor antagonists. Bordner et al. (1988) studied 1,3-diamino-6,7-dimethoxyisoquinoline derivatives for alpha-adrenoceptor binding affinity and antihypertensive activity, providing insights into the binding mechanisms and structural requirements for effective alpha 1-adrenoceptor antagonism (Bordner et al., 1988).
Neurokinin-1 Receptor Antagonist
- A related study by Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist that demonstrated efficacy in pre-clinical tests for emesis and depression. This study showcases the potential therapeutic applications of such compounds in neurological and psychological disorders (Harrison et al., 2001).
Synthesis Methods
- The synthesis of quinazolinone derivatives and related compounds is a key area of research. Davoodnia et al. (2010) developed a simple and efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones, demonstrating the use of tetrabutylammonium bromide as a novel ionic liquid catalyst (Davoodnia et al., 2010).
Inodilator Effect Comparison
- The pharmacological actions of tetrahydroisoquinoline derivatives, which are closely related to the structure , have been examined for their potential therapeutic applications. Chong et al. (1998) compared the inodilator effects of various compounds, including tetrahydroisoquinolines, revealing their potential utility in treating conditions like congestive heart failure (Chong et al., 1998).
properties
IUPAC Name |
4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c29-21(25-15-18-9-6-14-32-18)12-5-13-28-23(31)19-10-3-4-11-20(19)27-24(28)33-16-22(30)26-17-7-1-2-8-17/h3-4,10-11,17-18H,1-2,5-9,12-16H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENYVHMUJYIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)
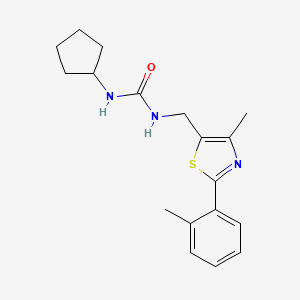
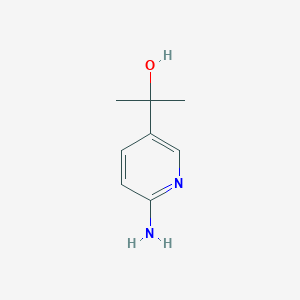
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
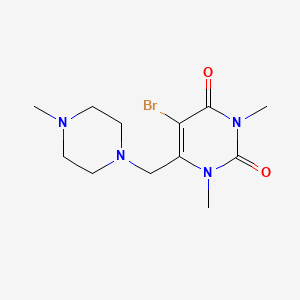
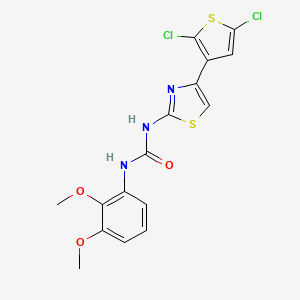


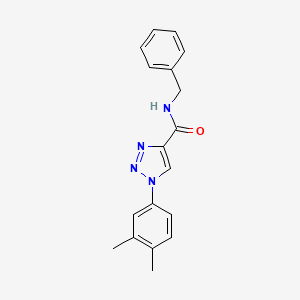

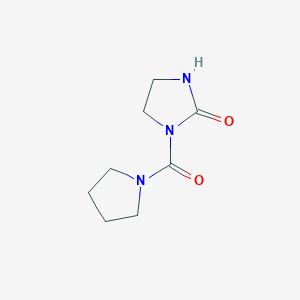
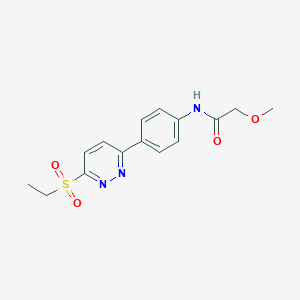
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)